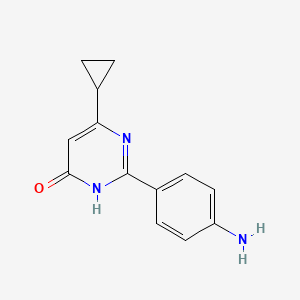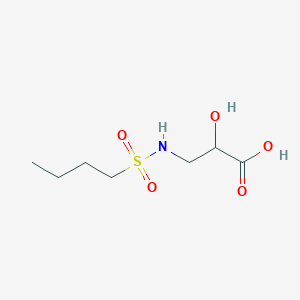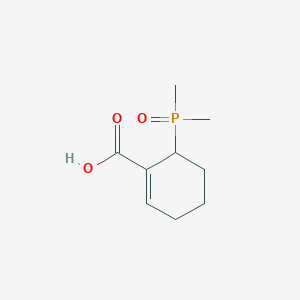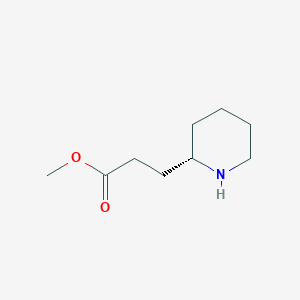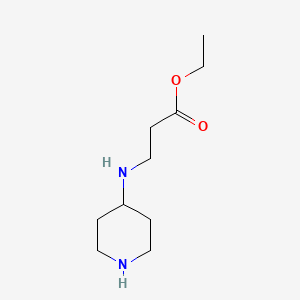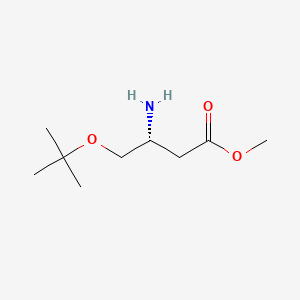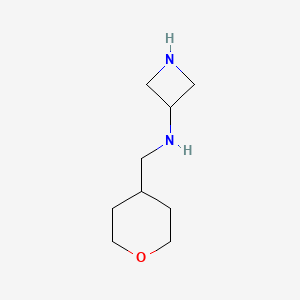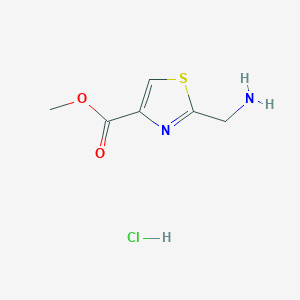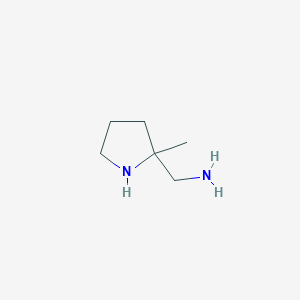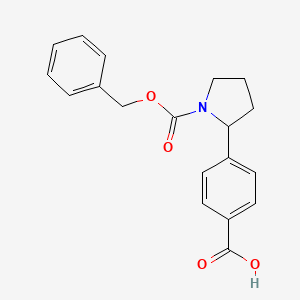![molecular formula C12H18ClNO B13511108 1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)
1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride is a chemical compound with a complex structure that includes a phenyl ring, a prop-2-en-1-amine group, and a propan-2-yloxy group
Preparation Methods
The synthesis of 1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide to form 4-(propan-2-yloxy)benzaldehyde. This intermediate is then subjected to a condensation reaction with propenylamine to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the propan-2-yloxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride can be compared with other similar compounds, such as:
4-(Propan-2-yloxy)benzaldehyde: An intermediate in the synthesis of the target compound.
4-(Propan-2-yloxy)benzonitrile: A structurally similar compound with different functional groups.
1-Methoxy-4-(propan-2-yloxy)benzene: Another related compound with a methoxy group instead of an amine group.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(4-propan-2-yloxyphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-12(13)10-5-7-11(8-6-10)14-9(2)3;/h4-9,12H,1,13H2,2-3H3;1H |
InChI Key |
CSQMLEQPIOECAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C=C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2,2,2-Trifluoroacetamido)cyclobutyl]prop-2-ynoic acid](/img/structure/B13511038.png)
![2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B13511044.png)
